molecular formula C18H23BrN4O3S B14190506 N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-cyclopentylurea CAS No. 918494-02-7

N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-cyclopentylurea

Cat. No.: B14190506
CAS No.: 918494-02-7
M. Wt: 455.4 g/mol
InChI Key: YPNVNMPIUHMGSF-UHFFFAOYSA-N
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Description

N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-cyclopentylurea is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom, a pyrrolidine sulfonyl group, and a cyclopentylurea moiety attached to an indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-cyclopentylurea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Bromination: The indole ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Sulfonylation: The brominated indole is then reacted with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine to introduce the pyrrolidine sulfonyl group.

    Urea Formation: The final step involves the reaction of the sulfonylated indole with cyclopentyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-cyclopentylurea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the functional groups.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of substituted indole derivatives with various functional groups.

    Oxidation: Formation of oxidized products such as sulfoxides or sulfones.

    Reduction: Formation of reduced products such as amines or alcohols.

Scientific Research Applications

N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-cyclopentylurea has several scientific research applications, including:

    Medicinal Chemistry: Used as a lead compound for the development of new drugs targeting various diseases such as cancer, inflammation, and infectious diseases.

    Biological Studies: Employed in studies to understand the biological pathways and mechanisms involved in disease progression.

    Chemical Biology: Utilized as a probe to study protein-ligand interactions and enzyme activities.

    Industrial Applications: Potential use in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-cyclopentylurea involves its interaction with specific molecular targets such as enzymes, receptors, or proteins. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-carboxamide
  • 1-(3-Bromo-5-methylphenyl)pyrrolidine
  • Indole-3-acetic acid derivatives

Uniqueness

N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-cyclopentylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, pyrrolidine sulfonyl group, and cyclopentylurea moiety allows for diverse chemical reactivity and potential biological activities that may not be observed in similar compounds.

This detailed article provides a comprehensive overview of N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-cyclopentylurea, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

918494-02-7

Molecular Formula

C18H23BrN4O3S

Molecular Weight

455.4 g/mol

IUPAC Name

1-(5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indol-2-yl)-3-cyclopentylurea

InChI

InChI=1S/C18H23BrN4O3S/c19-12-7-8-15-14(11-12)16(27(25,26)23-9-3-4-10-23)17(21-15)22-18(24)20-13-5-1-2-6-13/h7-8,11,13,21H,1-6,9-10H2,(H2,20,22,24)

InChI Key

YPNVNMPIUHMGSF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)NC2=C(C3=C(N2)C=CC(=C3)Br)S(=O)(=O)N4CCCC4

Origin of Product

United States

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